molecular formula C9H18O2 B8547784 2-Methylhexan-2-yl acetate

2-Methylhexan-2-yl acetate

Cat. No. B8547784
M. Wt: 158.24 g/mol
InChI Key: SCNVLZSMMLCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284323B2

Procedure details

2-Methylhexan-2-ol (30.0 g, 0.258 mol) was treated with acetic anhydride (36.6 mL, 0.387 mol). Pyridine (30.0 mL, excess) was added dropwise over a 3 min period at 23° C. Then 4-(N,N-dimethylamino)-pyridine (1.27 g, 10.0 mmol) was added. The reaction was heated to 70° C. for 16 h. The reaction was cooled to 23° C. and poured onto 300 mL of crushed ice. After 15 min of stirring, most of the ice had melted. Solid NaHCO3 was added in portions (bubbling) until the pH was 9. The system was extracted with two portions of diethyl ether (100 mL, then 50 mL). The combined extracts were washed with 1.0 M aq. CuSO4 monohydrate (4×50 mL), dried over MgSO4, and filtered. The filtrate was distilled at ambient pressure at a bath temperature of 80-100° C. to remove most of the diethyl ether. The resulting oil left in the pot was fractionally distilled through a Snyder column with 3 chambers under reduced pressure (6-8 mmHg). A small-volume forerun was collected and discarded (bp<45° C.). The main fraction contained 2-methylhexan-2-yl acetate (bp 45-48° C.). 1H NMR (400 MHz, CDCl3) δ 1.94 (s, 3H), 1.74-1.68 (m, 2H), 1.40 (s, 6H), 1.33-1.22 (m, 4H), 0.88 (t, J=6.8 Hz, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.27 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:8])([CH2:4][CH2:5][CH2:6][CH3:7])[CH3:3].[C:9](OC(=O)C)(=[O:11])[CH3:10].C([O-])(O)=O.[Na+]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:9]([O:8][C:2]([CH3:3])([CH2:4][CH2:5][CH2:6][CH3:7])[CH3:1])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(C)(CCCC)O
Name
Quantity
36.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
1.27 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
The system was extracted with two portions of diethyl ether (100 mL
WASH
Type
WASH
Details
The combined extracts were washed with 1.0 M aq. CuSO4 monohydrate (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled at ambient pressure at a bath temperature of 80-100° C.
CUSTOM
Type
CUSTOM
Details
to remove most of the diethyl ether
WAIT
Type
WAIT
Details
The resulting oil left in the
DISTILLATION
Type
DISTILLATION
Details
pot was fractionally distilled through a Snyder column with 3 chambers under reduced pressure (6-8 mmHg)
CUSTOM
Type
CUSTOM
Details
A small-volume forerun was collected

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(C)(CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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